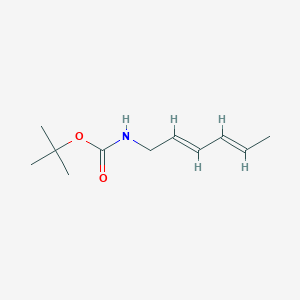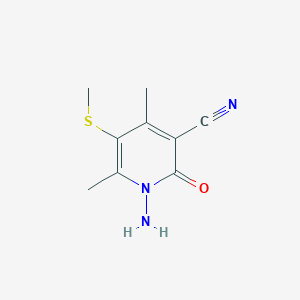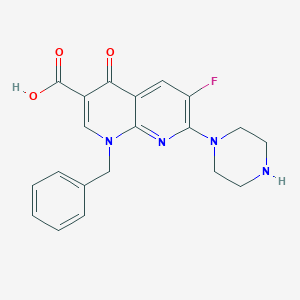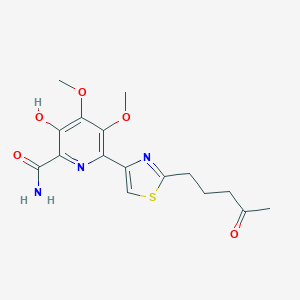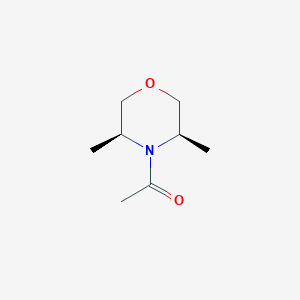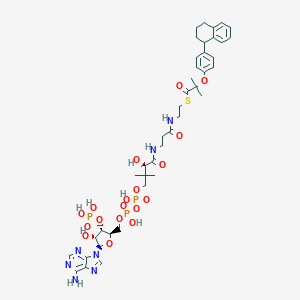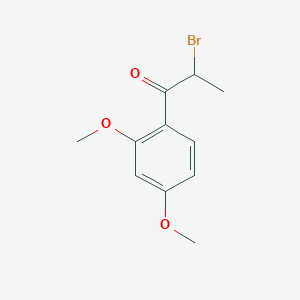
4-甲基-1,4'-联哌啶
描述
4-Methyl-1,4’-bipiperidine: is an organic compound with the molecular formula C11H22N2 . It is a derivative of bipiperidine, characterized by the presence of a methyl group at the fourth position of the piperidine ring.
科学研究应用
4-Methyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 4-Methyl-1,4’-bipiperidine is Liver carboxylesterase 1 . This enzyme plays a crucial role in the metabolism of certain drugs and xenobiotics .
Mode of Action
It is known to interact with its target, liver carboxylesterase 1
Biochemical Pathways
Given its target, it may influence pathways related to drug and xenobiotic metabolism .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Action Environment
It is known that the compound is stable at ambient temperature .
生化分析
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-Methyl-1,4’-bipiperidine in animal models
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated piperidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 4-Methyl-1,4’-bipiperidine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 4-Methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of 4-Methyl-1,4’-bipiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Alkyl-substituted piperidine derivatives.
相似化合物的比较
4,4’-Bipyridine: A related compound with two pyridine rings, used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative, known for its use in the formation of metal complexes.
Uniqueness of 4-Methyl-1,4’-bipiperidine: 4-Methyl-1,4’-bipiperidine is unique due to the presence of the methyl group, which can influence its chemical reactivity and binding properties. This structural modification can enhance its suitability for specific applications, such as in the design of selective ligands and catalysts .
属性
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFUSKDKWZTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355282 | |
| Record name | 4-Methyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116797-02-5 | |
| Record name | 4-Methyl-1,4′-bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116797-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116797-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 4-methyl-1,4'-bipiperidine derivatives interact with CCR5 and what are the downstream effects of this interaction?
A1: These compounds act as CCR5 antagonists, meaning they bind to the CCR5 receptor on the surface of specific immune cells, primarily CD4+ T cells. [, ] This binding prevents the interaction of CCR5 with its natural ligand, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). By blocking RANTES binding, these compounds inhibit the cellular entry of HIV-1, which utilizes CCR5 as a co-receptor for infection. [, ] This ultimately reduces viral replication and spread within the body.
Q2: What is the Structure-Activity Relationship (SAR) observed for these compounds and how do structural modifications impact their potency as CCR5 antagonists?
A2: Extensive SAR studies have revealed key structural features influencing the potency of these compounds. [] For example:
- Phenyl Ring Substitutions: Substitutions at the 4-position of the phenyl ring, such as bromine (Br), trifluoromethyl (CF3), trifluoromethoxy (OCF3), methylsulfonyl (SO2Me), and chlorine (Cl), are generally well-tolerated and contribute to CCR5 antagonism. []
- Oxime Moiety: Small alkyl substitutions like methyl (Me), ethyl (Et), n-propyl (nPr), isopropyl (iPr), and cyclopropylmethyl at the oxime moiety are favored for enhanced activity. []
- Right-Hand Side Amide: The 2,6-dimethylnicotinamide N-oxide moiety emerges as the optimal choice for the right-hand side of the molecule, contributing significantly to CCR5 binding affinity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



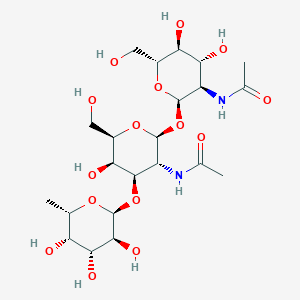
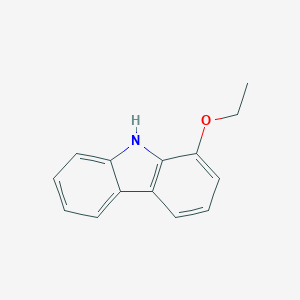
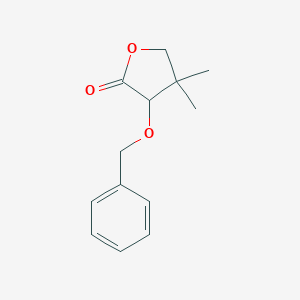
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)

